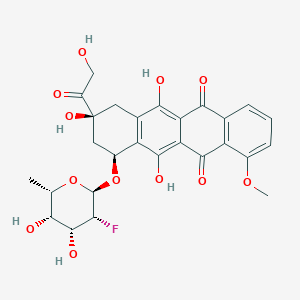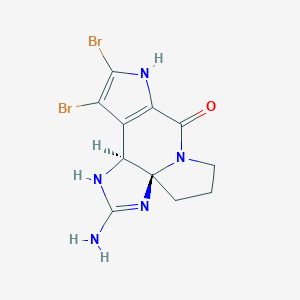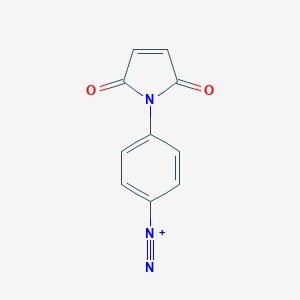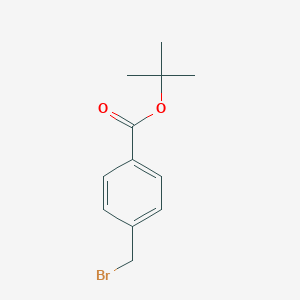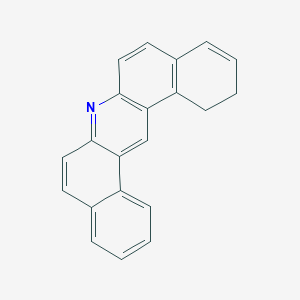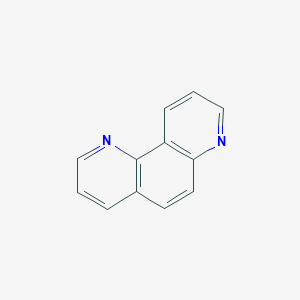
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BCPT, is a chemical compound that belongs to the class of xanthine derivatives. It is an important drug candidate that has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
BCPT exerts its pharmacological effects by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, BCPT increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators.
Biochemical and Physiological Effects
BCPT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators. BCPT has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, BCPT has been found to enhance the activity of natural killer cells, which play an important role in the immune response.
Advantages And Limitations For Lab Experiments
BCPT has a number of advantages for lab experiments. It is a well-characterized compound that is readily available in high purity. It has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, there are some limitations to the use of BCPT in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of BCPT. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in the development of new derivatives of BCPT that have improved pharmacological properties. Overall, BCPT is a promising drug candidate that has the potential to be an important therapeutic agent for a variety of inflammatory disorders.
Synthesis Methods
BCPT can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride, followed by the reaction with 4-(m-chlorobenzyl)-1-piperazine. The final product is obtained by the reaction of the intermediate with propyl bromide. The synthesis of BCPT has been optimized to yield high purity and high yield.
Scientific Research Applications
BCPT has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. BCPT has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of inflammation-related disorders such as arthritis, inflammatory bowel disease, and psoriasis.
properties
IUPAC Name |
[1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-8-4-3-5-9-21)17-34-13-11-33(12-14-34)16-20-7-6-10-22(29)15-20/h3-10,15,19,23H,11-14,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBXDJKNRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941909 |
Source


|
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19977-07-2 |
Source


|
| Record name | 1-Piperazineethanol, 4-(m-chlorobenzyl)-alpha-(1,3-dimethyl-7-xanthinylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019977072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

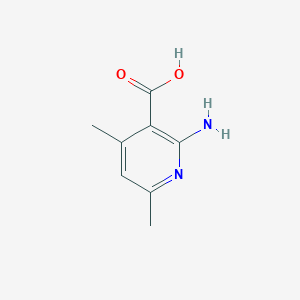
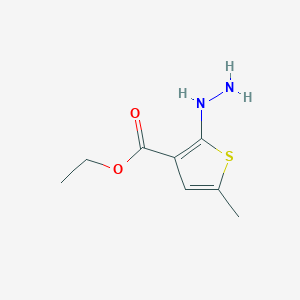

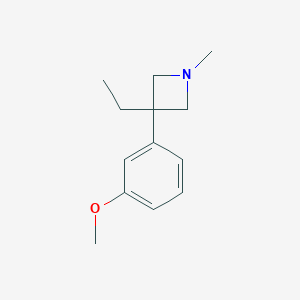
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
